molecular formula C14H19N5O B7633464 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile

6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile

Cat. No. B7633464
M. Wt: 273.33 g/mol
InChI Key: GXACQIRFGLTKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 is a pyridazine-based compound that has been synthesized using a specific method, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile involves the inhibition of specific enzymes and receptors in the body. 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile also binds to specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been shown to have various biochemical and physiological effects on the body. In animal studies, 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been shown to improve cognitive function and memory retention. 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases. In cancer research, 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been shown to inhibit cancer cell growth and induce cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile in lab experiments is its high purity and availability. 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile can be synthesized in large quantities, making it readily available for scientific research. Another advantage is its specificity for certain enzymes and receptors, which can make it a useful tool for studying specific biochemical and physiological processes. However, one limitation of using 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile in lab experiments is its potential toxicity. 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile. One potential direction is the development of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile as a drug candidate for the treatment of neurodegenerative diseases and cancer. Another direction is the study of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile's mechanism of action and its interactions with specific enzymes and receptors in the body. Additionally, the study of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile's toxicity and potential side effects can help determine its safety for use in humans. Overall, the study of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has the potential to lead to the development of novel treatments for various diseases and to advance our understanding of biochemical and physiological processes in the body.

Synthesis Methods

6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile is synthesized using a specific method that involves the reaction of 2-(morpholin-4-ylmethyl) pyrrolidine with 3-bromo-6-chloropyridazine in the presence of a palladium catalyst. The reaction proceeds under mild conditions and produces 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile with high yield and purity. This synthesis method has been optimized to produce 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile in large quantities, making it readily available for scientific research.

Scientific Research Applications

6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases. In cancer research, 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile has been studied for its potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth.

properties

IUPAC Name

6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c15-10-12-3-4-14(17-16-12)19-5-1-2-13(19)11-18-6-8-20-9-7-18/h3-4,13H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXACQIRFGLTKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(C=C2)C#N)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile

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